N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Description
Properties
CAS No. |
578745-16-1 |
|---|---|
Molecular Formula |
C14H18N2O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O2S2/c1-4-16(5-2)20(17,18)13-8-6-7-12(9-13)14-10-19-11(3)15-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
XEQDTORROYRUMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C |
solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Acetylbenzenesulfonyl Chloride
The synthesis begins with the functionalization of the benzene ring. 3-Acetylbenzenesulfonyl chloride serves as the critical intermediate. This compound is typically synthesized via chlorosulfonation of 3-acetylbenzene using chlorosulfonic acid under controlled temperatures (0–5°C). The reaction proceeds as follows:
The product is isolated by precipitation in ice-cold water and purified via recrystallization from dichloromethane.
Formation of N,N-Diethyl-3-Acetylbenzenesulfonamide
The sulfonyl chloride intermediate is reacted with diethylamine to introduce the N,N-diethyl substituents. This step employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts:
The reaction is conducted at room temperature for 6–8 hours, achieving yields of 75–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Thiazole Ring Formation via Hantzsch Synthesis
Cyclization with Thiourea and Iodine
The Hantzsch thiazole synthesis is employed to construct the 2-methyl-1,3-thiazole ring. A mixture of N,N-diethyl-3-acetylbenzenesulfonamide , thiourea, and iodine is subjected to microwave irradiation (50 W, 70°C) for 10 minutes. This method enhances reaction efficiency compared to conventional heating:
Microwave irradiation promotes rapid cyclization, reducing side reactions and improving yields to 65–70%.
Mechanistic Insights
The reaction proceeds through initial formation of a thiourea-acetyl adduct, followed by iodine-mediated oxidative cyclization. The methyl group at the thiazole’s 2-position originates from the acetyl substituent, while the sulfur and nitrogen atoms are derived from thiourea.
Optimization of Reaction Conditions
Catalytic Systems
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in sulfonylation reactions significantly improves yields. DMAP facilitates the nucleophilic attack of diethylamine on the sulfonyl chloride by stabilizing the transition state. Trials comparing DMAP (0.1–0.2 eq.) with other catalysts, such as pyridine, demonstrate a 15–20% increase in yield.
Solvent and Temperature Effects
Polar aprotic solvents like DCM or acetonitrile are optimal for sulfonamide formation, while microwave-compatible solvents (e.g., ethanol-water mixtures) are preferred for thiazole cyclization. Elevated temperatures (70–100°C) during microwave steps reduce reaction times from hours to minutes.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (10–100% ethyl acetate). This method effectively separates unreacted starting materials and byproducts, achieving >95% purity.
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-) : Signals at δ 2.45 (s, 3H, thiazole-CH), 1.10 (t, 6H, NCHCH), and 7.5–8.1 (m, 4H, aromatic protons) confirm the structure.
-
IR (KBr) : Peaks at 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) validate the sulfonamide group.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate in acidic or alkaline mediums oxidizes the thiazole moiety, producing derivatives with altered electronic properties and potential biological activity.
-
Peracetic acid can epoxidize double bonds adjacent to the thiazole ring, though steric hindrance from the methyl group at position 2 may limit reactivity.
Table 1: Oxidation conditions and outcomes
| Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|
| KMnO₄ (acidic) | 60–80°C, 4–6 hours | Thiazole N-oxide derivatives | Enhanced enzyme inhibition |
| KMnO₄ (alkaline) | Room temperature, 2 hours | Sulfonamide cleavage products | Reduced antibacterial activity |
Substitution Reactions
The sulfonamide group and thiazole ring participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
-
The sulfonamide’s nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic conditions (e.g., NaH/DMF) to form quaternary ammonium salts.
-
The thiazole’s sulfur atom undergoes alkylation with reagents like ethyl bromoacetate, yielding thioether derivatives.
Electrophilic Substitution
-
Nitration of the benzene ring occurs at the para position to the sulfonamide group using HNO₃/H₂SO₄, introducing nitro groups for further functionalization.
Table 2: Key substitution reactions
| Reaction Type | Reagent/Substrate | Position Modified | Yield (%) |
|---|---|---|---|
| N-Alkylation | Methyl iodide/NaH | Sulfonamide nitrogen | 75–85 |
| Electrophilic nitration | HNO₃/H₂SO₄ | Benzene ring (para) | 60 |
| Thiazole alkylation | Ethyl bromoacetate | Thiazole sulfur | 50–65 |
Reduction Reactions
-
Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide group to a secondary amine, though this reaction requires anhydrous conditions and elevated temperatures (refluxing THF).
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiazole ring to a thiazolidine derivative, enhancing solubility.
Condensation and Cyclization
The compound serves as a precursor in heterocyclic synthesis:
-
Reaction with thiourea in acetic acid yields 2-aminothiazole derivatives via cyclocondensation .
-
Condensation with hydrazine forms pyrazole-thiazole hybrids, which show improved antibacterial activity .
Example pathway for cyclocondensation :
-
Bromination of the thiazole’s methyl group using Br₂/acetic acid.
-
Reaction with thiourea to form a 2-aminothiazole intermediate.
-
Acid-catalyzed cyclization to produce fused heterocycles.
Enzyme-Targeted Reactivity
The sulfonamide group inhibits dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis. Structural studies show:
-
The N,N-diethyl group enhances lipophilicity, improving membrane permeability.
-
The thiazole ring’s methyl group minimizes steric clashes with DHPS’s active site.
Comparative Reactivity with Analogues
Industrial-Scale Reaction Optimization
-
Continuous flow reactors improve yield (up to 92%) and reduce reaction times for large-scale sulfonamide functionalization.
-
Microwave-assisted synthesis accelerates thiazole modifications, achieving 80% yield in 30 minutes versus 6 hours conventionally.
Scientific Research Applications
Antibacterial Properties
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide exhibits potent antibacterial activity by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication. Research indicates that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | Structure | Similar thiazole-sulfonamide structure; different substitution pattern |
| N-(thiazol-2-yl)benzenesulfonamides | Structure | Exhibits strong antibacterial activity; simpler structure |
| 5-substituted thiazole derivatives | Structure | Varied substituents lead to diverse biological activities |
The unique combination of diethyl substitution and the positioning of the thiazole ring relative to the sulfonamide group in this compound influences its solubility and interaction with biological targets compared to other similar compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro against strains resistant to traditional antibiotics. The findings suggest its potential use as a new class of antibiotics.
- Synergistic Effects : Research indicated that when combined with other antibacterial agents, this compound exhibited synergistic effects that enhanced overall antibacterial activity against resistant strains.
- Electrochemical Studies : Detailed studies on electrochemical reactions involving related benzenesulfonamides have shown potential pathways for modifying these compounds to improve their biological activities and reduce side effects .
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS: 1161343-12-9)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Contains a 1,2-oxazole ring instead of thiazole.
- Activity : Synthesized for antimicrobial screening, highlighting the role of heterocycles in modulating bioactivity .
Sulfonamides with Alternative Heterocycles
N-(2,3-Dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide
- Structure : Incorporates a dihydrothiazole (thiazolidine) and a Schiff base moiety.
- Key Difference : The reduced thiazole ring (thiazolidine) and additional functional groups may enhance coordination chemistry but reduce planar rigidity compared to the target compound.
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Combines a diethylsulfamoyl group with a propargyl-substituted benzothiazole.
- Activity : Propargyl groups are reactive handles for click chemistry, suggesting utility in probe or conjugate synthesis .
- Key Difference : The benzamide core and propargyl substitution diverge from the benzenesulfonamide scaffold, influencing electronic properties and synthetic versatility.
Non-Sulfonamide Compounds with Thiazole Substituents
Tolvaptan
- Structure : A urea derivative with bis(2-methyl-1,3-thiazol-4-yl) groups.
- Activity : Clinically used as a vasopressin receptor antagonist .
- Key Difference : The urea core and dual thiazole substituents contrast with the sulfonamide backbone, underscoring how core structure dictates pharmacological targets.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Substituted benzoic acid with a thiazole group.
- Activity : Carboxylic acid functionality enables salt formation, improving solubility for formulation .
- Key Difference : The absence of a sulfonamide group limits its mechanism of action compared to sulfonamide-based therapeutics.
Structural and Functional Analysis
Molecular Weight and Substituent Effects
| Compound | Molecular Weight | Key Substituents | Potential Impact |
|---|---|---|---|
| Target Compound | ~337.4 (est.) | Diethylamine, 2-methylthiazole | Enhanced lipophilicity, moderate bulk |
| N-(Benzo[d]thiazol-2-yl)-3-chloro-... | 338.84 | Benzothiazole, chloro, methyl | Increased aromaticity, halogen bonding |
| Tolvaptan | 448.94 | Urea, bis(thiazole) | High polarity, dual receptor interaction |
Biological Activity
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a synthetic compound notable for its biological activity, particularly as an antibacterial agent. This compound belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen. The presence of a sulfonamide functional group enhances its biological efficacy, particularly in inhibiting bacterial growth.
- Molecular Formula : C14H18N2O2S2
- CAS Number : 618063-12-0
- Molecular Weight : 310.43 g/mol
This compound exhibits its antibacterial properties primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By interfering with this pathway, the compound exerts a bacteriostatic effect, effectively halting bacterial growth and replication. Research indicates that derivatives of this compound show potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
Antibacterial Activity
The compound has been shown to possess significant antibacterial properties. Studies have reported that it effectively inhibits various bacterial strains, including resistant strains, due to its ability to bind strongly to bacterial enzymes involved in folate synthesis.
Antiproliferative Activity
In addition to its antibacterial effects, this compound has demonstrated antiproliferative activity against cancer cell lines. For instance, compounds structurally related to it have shown high activity against human leukemia (MV4-11) and lung carcinoma (A549) cells. The mechanism involves inducing apoptosis in these cells, significantly increasing the percentage of apoptotic cells in a concentration-dependent manner .
Inhibition Studies
Research has focused on the inhibition of human neutrophil elastase (HNE), where thiazole derivatives exhibited IC50 values in the range of 35.02–312.19 nM. These findings indicate that modifications to the thiazole or sulfonamide groups can significantly impact biological activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on similar compounds, revealing that structural modifications can enhance binding affinity and biological efficacy. For example, variations in substituents on the thiazole ring have been shown to affect both solubility and interaction with biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | Structure | Similar thiazole-sulfonamide structure; different substitution pattern |
| N-(thiazol-2-yl)benzenesulfonamides | Structure | Exhibits strong antibacterial activity; simpler structure |
| 5-substituted thiazole derivatives | Structure | Varied substituents lead to diverse biological activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Grignard Reagent Approach : React 2-methyl-1,3-thiazole derivatives with a phenyl precursor (e.g., 3-bromo-N,N-diethylbenzenesulfonamide) in anhydrous ether under nitrogen. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of thiazole to aryl halide) for cross-coupling .
- Catalytic Cross-Coupling : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in THF. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Critical Factors :
- Oxygen-sensitive steps require inert atmospheres.
- Impurities from byproducts (e.g., diaryl coupling) can reduce yields; recrystallization in ethanol improves purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ solvent) to confirm sulfonamide (-SO₂N) and thiazole ring protons (δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for methyl groups) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structure. Typical space group: P1 or P2₁/c. Lattice parameters (e.g., a = 9.55 Å, b = 9.67 Å) validate molecular packing .
Q. What are the primary biological targets of this sulfonamide-thiazole hybrid?
- Hypotheses :
- Carbonic Anhydrase Inhibition : Sulfonamide groups bind zinc in CA-II/IX active sites. Test via enzyme assays (e.g., stopped-flow CO₂ hydration) .
- mGluR5 Antagonism : Structural analogs (e.g., MTEP) show affinity for metabotropic glutamate receptors. Use radioligand binding assays (³H-MPEP) to evaluate competitive inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Approach :
- Derivatization : Modify the sulfonamide (N,N-diethyl to N-alkyl/aryl) or thiazole (2-methyl to halogen substituents). Synthesize analogs (e.g., 3-(4-chlorothiazol-4-yl) derivatives) and compare IC₅₀ values .
- Table: Analog Activity Comparison
| Derivative | Target (IC₅₀, nM) | Selectivity Ratio (CA-II/mGluR5) |
|---|---|---|
| Parent Compound | 120 (CA-II) | 1.0 |
| 3-(4-Chlorothiazol-4-yl) | 85 (CA-II) | 1.8 |
| N-Methylsulfonamide | 220 (mGluR5) | 0.5 |
Q. How should researchers resolve contradictions in crystallographic vs. computational structural data?
- Case Study : Discrepancies in dihedral angles (e.g., thiazole ring vs. benzene plane) between X-ray data and DFT-optimized structures.
- Resolution :
Validate computational models (B3LYP/6-31G*) against experimental data (R-factor < 5%).
Check for crystal packing effects (e.g., hydrogen bonds with solvent) that distort geometry .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
- Protocol :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 3.5 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor m/z 335.1 → 212.0 (quantifier ion).
- Sample Prep : Stabilize plasma with 10% ascorbic acid to prevent oxidation. LLOQ: 1 ng/mL .
Data Contradiction Analysis
Q. Why do enzymatic assays and cell-based studies show divergent potency rankings?
- Example : Compound shows higher IC₅₀ in cell-based CA-IX assays vs. purified enzyme.
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
